ALDH1A1 Inhibition: Distinguishing Potency from the Closest Structural Analog
The target compound [4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde inhibits human recombinant ALDH1A1 with an IC50 of 900 nM [1]. This is a 10.25-fold higher IC50 (lower potency) compared to its closest structural relative, 4-(5-ethylpyrimidin-2-yl)benzaldehyde, which exhibits an IC50 of 80 nM against the same target [2]. This demonstrates that the reduction of the side-chain aldehyde to an acetaldehyde significantly modulates target engagement.
| Evidence Dimension | Inhibition of human recombinant ALDH1A1 |
|---|---|
| Target Compound Data | IC50 = 900 nM |
| Comparator Or Baseline | 4-(5-ethylpyrimidin-2-yl)benzaldehyde (IC50 = 80 nM) |
| Quantified Difference | 10.25-fold higher IC50 (lower potency) |
| Conditions | Inhibition of human recombinant ALDH1A1 assessed as reduction in NAD(P)H formation, incubated for 2 mins by spectrophotometry [REFS-1, REFS-2]. |
Why This Matters
The specific acetaldehyde moiety confers a distinct potency profile essential for mechanistic studies requiring a defined ALDH1A1 inhibition threshold.
- [1] BindingDB. BDBM50459601 (CHEMBL4217738). Affinity Data: IC50=900 nM for human ALDH1A1. View Source
- [2] BindingDB. BDBM50459588 (CHEMBL4210115). Affinity Data: IC50=80 nM for human ALDH1A1. View Source
